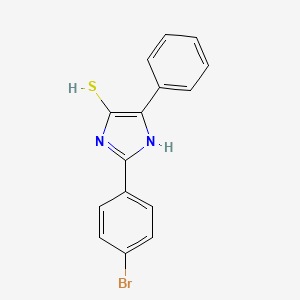

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-17-13(15(19)18-14)10-4-2-1-3-5-10/h1-9,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTBMHPSEGUXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl-substituted imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific enzymes .

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional aspects of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol with related imidazole derivatives.

Structural Modifications and Substituent Effects

Key Observations :

- Thiol vs. Thione : The thiol group in the target compound allows for hydrogen bonding or redox activity, whereas thione derivatives (e.g., ) exhibit reduced reactivity .

- Ring Modifications : Dihydroimidazolones () or fused triazole rings () introduce conformational constraints, affecting target binding .

Yield and Purity :

- Sodium metabisulfite-mediated synthesis () typically achieves moderate yields (50–70%) for imidazole-thiols .

- CuAAC methods () report higher yields (75–85%) but require stringent anhydrous conditions .

Functional Insights :

- The thiol group in the target compound may act as a metal-binding site, relevant for metalloenzyme inhibition.

- Methoxyphenyl-substituted analogues () show improved solubility, critical for oral bioavailability .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : Likely forms intermolecular S–H···N hydrogen bonds, as observed in imidazole-thiol crystals (). Graph set analysis (e.g., Etter’s rules) would classify these as D or R₂²(8) motifs .

- Triazole-Imidazole Hybrids () : Exhibit π-π stacking between aromatic rings and N–H···O/N hydrogen bonds, stabilizing crystal lattices .

Biological Activity

The compound 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a member of the imidazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent. The biological activity of this compound stems from its unique chemical structure, which allows it to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. Compounds within this class have shown effectiveness against common fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. While specific data on this compound's antifungal activity is limited, related compounds have demonstrated promising results in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, related imidazole compounds have been tested against liver carcinoma cell lines, revealing IC50 values that indicate significant cytotoxicity. Doxorubicin was used as a reference standard in these studies, with some imidazole derivatives showing comparable or superior activity .

Case Study: Cytotoxicity Against Cancer Cell Lines

This table illustrates the varying degrees of cytotoxicity observed among different imidazole derivatives, emphasizing the potential of this compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Metal Ion Interaction : The imidazole ring can coordinate with metal ions or aromatic residues in proteins, modulating their function and affecting various biochemical pathways .

- Cell Cycle Interference : Some studies suggest that imidazoles can disrupt cell cycle progression in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-bromobenzaldehyde, benzaldehyde, and thiourea in the presence of ammonium acetate under reflux conditions. Optimization involves controlling stoichiometry (e.g., 1:1:1 molar ratio of aldehydes to thiourea) and reaction time (typically 8–12 hours in acetic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the thiol derivative . Challenges include managing byproducts like disulfides, which require inert atmospheres (e.g., N₂) to suppress oxidation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions, with deshielded protons near the bromine (δ 7.5–8.0 ppm) and thiol groups (broad singlet at δ 3.5–4.5 ppm, if protonated).

- X-ray Crystallography : SHELXL (via SHELXTL suite) resolves crystal packing and hydrogen-bonding patterns. For example, the thiol group forms S–H···N hydrogen bonds with adjacent imidazole rings, as seen in analogous bromophenyl-imidazole structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.0 for C₁₅H₁₀BrN₂S).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism between thiol and thione forms) or polymorphism. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., thiol ↔ thione shifts).

- Use single-crystal X-ray diffraction (SC-XRD) to confirm dominant solid-state structures. For example, SHELXD/SHELXE can phase high-resolution data to identify hydrogen-bonding motifs that stabilize specific tautomers .

- Cross-validate with IR spectroscopy (S–H stretch at ~2550 cm⁻¹ vs. C=S stretch at ~1250 cm⁻¹) .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) reveals recurring motifs:

- S(6) motifs : Thiol S–H···N interactions between adjacent imidazole rings.

- C(4) chains : Aryl C–H···S contacts linking molecules into 1D chains.

These interactions are critical for stabilizing crystal lattices and can be computationally modeled using Mercury (CCDC) or CrystalExplorer to predict packing efficiency .

Q. How can structure-activity relationships (SARs) guide the design of derivatives for biological testing?

- Methodological Answer :

- Electron-Withdrawing Modifications : Bromine at the 4-position enhances electrophilicity, potentially improving binding to biological targets (e.g., kinase active sites).

- Thiol/Thione Tautomerism : The thiol form’s nucleophilicity may influence redox activity, while the thione form could participate in π-stacking.

- Substituent Effects : Replace bromine with other halogens (Cl, F) to study steric/electronic impacts. For example, fluorinated analogs (e.g., 2-(4-fluorophenyl)- analogs) show altered metabolic stability in preclinical models .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to enhance solubility and nucleation.

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth.

- Additives : Introduce trace NH₄PF₆ to stabilize charge-assisted hydrogen bonds (e.g., S–H⁺···PF₆⁻ interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.